molecular formula C8H10N2O B13130841 3-Hydroxy-2-methylbenzimidamide

3-Hydroxy-2-methylbenzimidamide

Cat. No.: B13130841
M. Wt: 150.18 g/mol
InChI Key: XXUZPQAEAQENIZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylbenzimidamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzimidamide, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylbenzimidamide typically involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out at a temperature range of 60-70°C for about 4 hours . The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

    Reduction: Formation of 3-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-methylbenzimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the benzene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

  • 3-Methylbenzamide oxime
  • N-Hydroxy-3-methylbenzenecarboximidamide
  • 3-Hydroxy-2-methylbenzoic acid

Comparison: 3-Hydroxy-2-methylbenzimidamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,11H,1H3,(H3,9,10)

InChI Key

XXUZPQAEAQENIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(=N)N

Origin of Product

United States

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